molecular formula C4H8F2N2O B13260414 2-amino-N-(2,2-difluoroethyl)acetamide

2-amino-N-(2,2-difluoroethyl)acetamide

Cat. No.: B13260414
M. Wt: 138.12 g/mol
InChI Key: KCEIKSLIMOHDGN-UHFFFAOYSA-N
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Description

2-amino-N-(2,2-difluoroethyl)acetamide: is an organic compound with the molecular formula C4H9F2N2O It is a derivative of acetamide, featuring an amino group and a difluoroethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(2,2-difluoroethyl)acetamide typically involves the reaction of glycine protected by an N-phthalyl group with difluoroethylamine or its salt to form an amide. The protective group is then removed under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves bulk synthesis using the aforementioned synthetic route, followed by purification processes to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions: 2-amino-N-(2,2-difluoroethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines .

Scientific Research Applications

2-amino-N-(2,2-difluoroethyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2-amino-N-(2,2-difluoroethyl)acetamide involves its interaction with specific molecular targets and pathways. The amino group and difluoroethyl substituent play crucial roles in its reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact pathways and targets involved .

Properties

Molecular Formula

C4H8F2N2O

Molecular Weight

138.12 g/mol

IUPAC Name

2-amino-N-(2,2-difluoroethyl)acetamide

InChI

InChI=1S/C4H8F2N2O/c5-3(6)2-8-4(9)1-7/h3H,1-2,7H2,(H,8,9)

InChI Key

KCEIKSLIMOHDGN-UHFFFAOYSA-N

Canonical SMILES

C(C(F)F)NC(=O)CN

Origin of Product

United States

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